1-Tritylpiperidin-4-one

Description

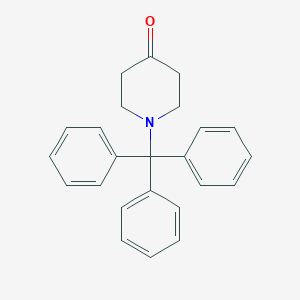

Structure

3D Structure

Properties

IUPAC Name |

1-tritylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c26-23-16-18-25(19-17-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWLMWSWSQUXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372725 | |

| Record name | 1-tritylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-60-0 | |

| Record name | 1-tritylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112257-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Tritylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tritylpiperidin-4-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a piperidin-4-one core with a bulky trityl (triphenylmethyl) protecting group on the nitrogen atom, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound, intended to support researchers and professionals in drug discovery and development. Notably, it is recognized as an intermediate in the synthesis of the active metabolite of Prasugrel, a potent antiplatelet agent.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 112257-60-0 | [1] |

| Molecular Formula | C₂₄H₂₃NO | [1] |

| Molecular Weight | 341.45 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 183-185 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | |

| pKa (Predicted) | 5.17 ± 0.20 |

Synthesis

The synthesis of this compound typically involves the protection of the nitrogen atom of a piperidin-4-one precursor with a trityl group. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of piperidin-4-one derivatives is commonly based on the Mannich condensation reaction.[2] For the specific synthesis of this compound, a typical procedure involves the reaction of 4-piperidone hydrochloride with trityl chloride in the presence of a base.

Materials:

-

4-Piperidone hydrochloride

-

Trityl chloride (Triphenylmethyl chloride)

-

Triethylamine (or another suitable organic base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of 4-piperidone hydrochloride in dichloromethane, add triethylamine at 0 °C.

-

Stir the mixture for a short period, then add trityl chloride portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to afford this compound as a crystalline solid.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.20 (m, 15H, Ar-H), 3.25 (t, J = 5.6 Hz, 4H, -CH₂-N-CH₂-), 2.50 (t, J = 5.6 Hz, 4H, -CH₂-CO-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 208.5 (C=O), 144.5 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 78.0 (C(Ph)₃), 52.0 (-CH₂-N-CH₂-), 41.0 (-CH₂-CO-CH₂-) |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950 (Aliphatic C-H), 1715 (C=O stretch), 1600, 1490, 1450 (Ar C=C) |

| Mass Spectrometry (ESI-MS) m/z | 342.18 [M+H]⁺ |

Reactivity and Applications

The chemical reactivity of this compound is centered around the ketone functional group and the trityl-protected nitrogen. The ketone at the 4-position can undergo various nucleophilic addition reactions, making it a valuable precursor for the synthesis of more complex piperidine derivatives. The trityl group, while sterically hindering, can be removed under acidic conditions to deprotect the nitrogen, allowing for further functionalization at this position.

Its primary application lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The piperidin-4-one scaffold is a common feature in many bioactive compounds, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[3][4]

Biological Relevance

While this compound itself is not known to have direct biological activity, its significance lies in its use as a precursor to biologically active molecules. As an intermediate in the synthesis of a metabolite of Prasugrel, it is indirectly involved in a pathway targeting platelet activation.[1]

Relationship to Prasugrel Metabolism

Caption: Role of this compound as a synthetic intermediate for a Prasugrel metabolite.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined chemical properties and reactivity make it a key component in the synthesis of complex pharmaceutical compounds. This guide provides essential technical information to aid researchers and drug development professionals in utilizing this compound effectively and safely in their work. Further research into the synthesis of novel derivatives from this scaffold may lead to the discovery of new therapeutic agents.

References

- 1. 1-TriphenylMethylpiperidin-4-one | 112257-60-0 [chemicalbook.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tritylpiperidin-4-one (CAS Number: 112257-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tritylpiperidin-4-one, with the CAS number 112257-60-0, is a key heterocyclic organic compound. It belongs to the piperidin-4-one family, which are six-membered rings containing a nitrogen atom and a ketone functional group. The prominent feature of this molecule is the bulky trityl (triphenylmethyl) group attached to the nitrogen atom. This substituent plays a crucial role in its synthetic applications, primarily by serving as a protecting group. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and its significant role in pharmaceutical development, particularly as a crucial intermediate in the synthesis of the active metabolite of the antiplatelet drug, Prasugrel.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 112257-60-0 | [1][2] |

| Molecular Formula | C₂₄H₂₃NO | [1][2] |

| Molecular Weight | 341.45 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | >200 °C | [1] |

| Boiling Point (Predicted) | 470.5 ± 40.0 °C | [1] |

| Density (Predicted) | 1.140 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.17 ± 0.20 | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Storage Conditions | 2-8°C, protect from light, keep in a dark, dry, and sealed place. | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the N-substitution of a piperidin-4-one precursor with a tritylating agent. A well-documented method involves the reaction of 4-piperidone monohydrate hydrochloride with chlorotriphenylmethane (trityl chloride).

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Triethylamine

-

Chlorotriphenylmethane (Trityl chloride)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 4-piperidone monohydrate hydrochloride (10.6 g, 65.1 mmol) and triethylamine (20.0 g, 198 mmol) is prepared in 150 ml of dimethylformamide.

-

To this solution, chlorotriphenylmethane (18.1 g, 65.1 mmol) is added in portions at 60°C while stirring.

-

The reaction mixture is stirred for an additional 5 hours at the same temperature.

-

After cooling, the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated by evaporation under reduced pressure.

-

To the resulting residue, 150 ml of water is added, and the mixture is extracted with 300 ml of ethyl acetate.

-

The organic layer is washed with a saturated saline solution and subsequently dried over anhydrous magnesium sulfate.

-

The solvent is removed by evaporation under reduced pressure to yield this compound (23.0 g, 98.3% yield).

Purification: The crude product obtained from the synthesis is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to obtain a product of high purity. The progress of purification can be monitored by techniques like Thin Layer Chromatography (TLC).

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the trityl and piperidinone protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.20 - 7.50 | Multiplet | Aromatic protons of the trityl group |

| ~ 2.80 - 3.00 | Triplet | Protons on carbons adjacent to the nitrogen (H-2, H-6) |

| ~ 2.40 - 2.60 | Triplet | Protons on carbons adjacent to the carbonyl group (H-3, H-5) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons of the trityl group, and the aliphatic carbons of the piperidine ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | Carbonyl carbon (C=O) |

| ~ 145 | Quaternary aromatic carbons of the trityl group |

| ~ 127 - 130 | Aromatic CH carbons of the trityl group |

| ~ 76 | Quaternary carbon of the trityl group attached to nitrogen |

| ~ 55 | Carbons adjacent to the nitrogen (C-2, C-6) |

| ~ 41 | Carbons adjacent to the carbonyl group (C-3, C-5) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1715 - 1730 | Strong | C=O stretching vibration of the ketone |

| ~ 2850 - 3000 | Medium | C-H stretching vibrations of the piperidine ring |

| ~ 3030 - 3080 | Weak to Medium | C-H stretching vibrations of the aromatic rings |

| ~ 1440, 1490, 1590 | Medium | C=C stretching vibrations of the aromatic rings |

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 341. A prominent fragment would be the stable triphenylmethyl (trityl) cation at m/z 243, resulting from the cleavage of the C-N bond.

| m/z | Assignment |

| 341 | [M]⁺ (Molecular ion) |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) |

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Prasugrel's active metabolite, R-138727. Prasugrel is a potent antiplatelet agent used to prevent blood clots.

The trityl group in this compound serves as a bulky protecting group for the nitrogen atom of the piperidine ring. This protection allows for selective chemical modifications at other positions of the molecule. Following the desired transformations, the trityl group can be readily removed under acidic conditions to liberate the secondary amine for subsequent reactions.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic building block, particularly in the pharmaceutical industry. Its straightforward synthesis and the utility of the trityl group as a protecting agent make it an important intermediate. The information provided in this guide offers a solid foundation for researchers and drug development professionals working with this compound. Further experimental validation of the predicted spectral data would be a valuable contribution to the scientific literature.

References

Synthesis of 1-Tritylpiperidin-4-one: A Technical Guide for Pharmaceutical Development

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of 1-Tritylpiperidin-4-one, a key intermediate in the development of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocol, quantitative data, and the strategic importance of this compound in medicinal chemistry.

Introduction

Piperidin-4-one and its derivatives are fundamental scaffolds in the synthesis of a wide range of biologically active molecules and approved pharmaceuticals. The piperidine ring system is a prevalent structural motif that imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The introduction of a trityl (triphenylmethyl) protecting group at the nitrogen atom of piperidin-4-one yields this compound. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the piperidinone ring without interference from the secondary amine. The bulky trityl group can be readily removed under mild acidic conditions, making it an ideal protecting group in complex synthetic pathways.

Synthesis of this compound

The synthesis of this compound from piperidin-4-one is achieved through a nucleophilic substitution reaction, specifically an N-alkylation, using trityl chloride in the presence of a non-nucleophilic base. The reaction is typically carried out in a dry, aprotic solvent to prevent hydrolysis of the trityl chloride and to facilitate the reaction.

Reaction Scheme

The overall chemical transformation is as follows:

A Technical Guide to 1-Tritylpiperidin-4-one: Molecular Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Tritylpiperidin-4-one, a key chemical intermediate. The document outlines its fundamental molecular properties, presents a general methodology for its synthesis and characterization, and illustrates a typical experimental workflow. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Parameter | Value |

| Molecular Formula | C₂₄H₂₃NO |

| Molar Mass | 341.45 g/mol |

Synthetic Protocol: A General Approach

The synthesis of this compound can be achieved through the N-alkylation of 4-piperidone with trityl chloride. The following protocol describes a generalized procedure for this synthesis, purification, and characterization.

Materials:

-

4-Piperidone hydrochloride

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride and the anhydrous solvent.

-

Basification: Add the base (e.g., potassium carbonate) to the suspension in portions while stirring. This will neutralize the hydrochloride and generate the free base of 4-piperidone in situ.

-

N-Alkylation: Once the 4-piperidone is basified, add trityl chloride to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is redissolved in a water-immiscible organic solvent (e.g., dichloromethane) and washed with deionized water and then with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system to obtain a crystalline solid.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Structure Elucidation of 1-Tritylpiperidin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-Tritylpiperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical methodologies and spectroscopic data essential for the unequivocal identification and characterization of this molecule. The guide includes detailed experimental protocols for its synthesis and purification, along with a thorough analysis of its spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are presented in clearly structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a heterocyclic compound featuring a piperidin-4-one core with a bulky trityl (triphenylmethyl) group attached to the nitrogen atom. This bulky protecting group imparts unique solubility and reactivity properties, making it a valuable building block in medicinal chemistry. The precise characterization of this intermediate is crucial to ensure the identity, purity, and quality of subsequent active pharmaceutical ingredients. This guide outlines the systematic approach to its structure elucidation through the combined application of modern analytical techniques.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-alkylation of 4-piperidinone with trityl chloride. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-Piperidinone hydrochloride, Trityl chloride, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate, Hexane, Ethyl acetate.

-

Procedure:

-

To a solution of 4-piperidinone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.5 eq) at 0 °C and stir for 15 minutes.

-

Add trityl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is based on the comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | m | 15H | Ar-H (Trityl) |

| 2.80 | t | 4H | H-2, H-6 |

| 2.50 | t | 4H | H-3, H-5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 208.0 | C=O (C-4) |

| 144.0 | Ar-C (ipso) |

| 129.5 | Ar-CH |

| 128.0 | Ar-CH |

| 126.5 | Ar-CH |

| 79.0 | Quaternary C (Trityl) |

| 55.0 | C-2, C-6 |

| 41.0 | C-3, C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3, with analogous data from 1-propylpiperidin-4-one for the ketone stretch.

Table 3: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3020 | Medium | Ar-H Stretch |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| 1595, 1490, 1445 | Medium | C=C Stretch (Aromatic ring) |

| 750 - 700 | Strong | Ar-H Bend (Monosubstituted) |

Note: The ketone C=O stretching frequency is estimated based on typical values for six-membered cyclic ketones and is supported by the reported value of 1638 cm⁻¹ for 1-propylpiperidin-4-one.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 341 | [M]⁺ (Molecular Ion) |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation - often the base peak) |

| 167 | [M - C(C₆H₅)₃]⁺ |

| 99 | [Piperidin-4-one]⁺ |

Visualization of Workflows

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Workflow for Structure Elucidation

The logical process for confirming the structure of the synthesized compound is depicted below.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. The presented NMR, IR, and MS data, along with the detailed experimental protocols, provide a robust framework for the identification and characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers and professionals in the field of drug development, ensuring the quality and integrity of their chemical entities.

An In-depth Technical Guide on the Solubility and Stability of 1-Tritylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 1-Tritylpiperidin-4-one. Due to the limited publicly available quantitative data for this specific compound, this guide leverages information on analogous piperidine derivatives and standard pharmaceutical testing protocols to provide a robust framework for its handling and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₃NO | N/A |

| Molecular Weight | 341.45 g/mol | N/A |

| Appearance | Predicted to be a solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Solubility Profile

Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | The piperidone moiety can engage in dipole-dipole interactions, and the overall molecule has significant non-polar character, favoring solubility in these solvents. DCM is a common solvent for reactions involving trityl groups. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The piperidone carbonyl can act as a hydrogen bond acceptor. Ethanol is frequently used for the recrystallization of piperidin-4-one derivatives.[1] |

| Non-Polar | Toluene, Hexane | Moderate to Low | The large, hydrophobic trityl group suggests some solubility in non-polar solvents. However, the polar ketone functional group may limit high solubility. |

| Aqueous | Water | Very Low | The molecule is predominantly non-polar and lacks significant hydrogen bond donating capabilities, leading to poor aqueous solubility. |

Stability Profile

Detailed stability studies for this compound have not been published. However, the stability can be inferred from the known reactivity of its functional groups. The trityl group is notably labile under acidic conditions. The piperidone ring itself is generally stable, but the ketone functionality can be susceptible to certain reactions. Forced degradation studies are essential to definitively determine the stability of this compound.[2][3]

Predicted Stability and Degradation Pathways

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., HCl) | Low | Detritylation to form 4-piperidone and triphenylmethanol. |

| Basic (e.g., NaOH) | Moderate to High | Generally stable, but strong basic conditions could potentially promote side reactions if other reactive sites are present. |

| Oxidative (e.g., H₂O₂) | Moderate | The piperidine ring may be susceptible to oxidation, potentially leading to ring-opened products or N-oxides. |

| Thermal (Dry Heat) | High | Expected to be stable at typical storage and processing temperatures. |

| Photolytic (UV/Vis Light) | Moderate | The aromatic rings of the trityl group may absorb UV light, potentially leading to radical-mediated degradation pathways. |

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a standard method for determining the solubility of a compound in various solvents.

-

Materials and Equipment:

-

This compound

-

A selection of solvents (e.g., as listed in the solubility table)

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L.

-

Protocol for Forced Degradation Study

This protocol describes a typical forced degradation study to assess the intrinsic stability of a drug substance.[2][3]

-

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Heat the mixture (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH solution. Heat the mixture under the same conditions as the acid hydrolysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Keep the mixture at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period.

-

Photolytic Degradation: Expose a solid or solution sample to UV and visible light in a photostability chamber.

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Identification: Use a PDA detector to assess peak purity and an MS detector to help identify the structure of the degradation products.

-

Visualizations

Synthesis and Purification Workflow for this compound.

Experimental Workflow for Solubility Determination.

Logical Relationship in Forced Degradation Studies.

References

The Strategic Role of 1-Tritylpiperidin-4-one as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutically active compounds, making piperidin-4-one derivatives critical building blocks in medicinal chemistry.[1] Among these, 1-Tritylpiperidin-4-one stands out as a key intermediate. The strategic use of the bulky trityl (triphenylmethyl) protecting group on the piperidine nitrogen allows for precise and selective chemical modifications at the C4 position. This guide provides an in-depth analysis of the synthesis of this compound, its fundamental reactivity, and its application in constructing complex molecular architectures relevant to drug discovery. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a comprehensive resource for professionals in the field.

Introduction: The Importance of a Protecting Group Strategy

In multi-step organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs), the use of protecting groups is a cornerstone strategy. This compound is a prime example of this approach. The piperidine nitrogen is a nucleophilic and basic center, which can interfere with reactions targeting other parts of the molecule, such as the C4-carbonyl group.

The trityl group offers several distinct advantages:

-

Steric Hindrance: Its large, bulky nature effectively shields the nitrogen atom, preventing unwanted side reactions.

-

Chemical Stability: It is robust and stable under a variety of non-acidic reaction conditions, including organometallic additions and reductions.

-

Facile Cleavage: The trityl group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which often leaves other functional groups intact.[2]

This combination of stability and controlled removal makes this compound a highly valuable and versatile intermediate for directing chemical transformations.

Synthesis of this compound

The most direct method for the synthesis of this compound is the N-alkylation of piperidin-4-one with trityl chloride in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by protecting the nitrogen of piperidin-4-one hydrochloride hydrate.

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

Trityl chloride (Tr-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of piperidin-4-one hydrochloride monohydrate (1.0 eq) in DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Triethylamine (2.2 eq) is added dropwise to the suspension at 0 °C (ice bath). The mixture is stirred for 20-30 minutes to liberate the free base.

-

Trityl chloride (1.1 eq) is added portion-wise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water. The organic layer is separated.

-

The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to afford this compound as a solid.

Synthesis Workflow

References

Spectroscopic and Synthetic Insights into N-Substituted Piperidin-4-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

General Synthesis of N-Substituted Piperidin-4-ones

The synthesis of N-substituted piperidin-4-ones, such as 1-Tritylpiperidin-4-one, is typically achieved through the N-alkylation or N-arylation of a piperidin-4-one precursor. A general and widely used method is the Mannich reaction.[1] This reaction involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone.[1] For the synthesis of specifically substituted piperidin-4-ones, a common route involves the reaction of an appropriate ketone, an aldehyde, and ammonium acetate in a suitable solvent like ethanol.[2]

A general procedure for the synthesis of a 2,6-diaryl-3-methyl-4-piperidone involves dissolving dry ammonium acetate in ethanol, followed by the addition of an appropriate 4-alkyl benzaldehyde, benzaldehyde, and butane-2-one. The mixture is heated to boiling and then allowed to stand. Subsequent treatment with concentrated hydrochloric acid precipitates the hydrochloride salt, which can be neutralized to yield the free base.[1]

Spectroscopic Data for 1-Boc-4-piperidone (Illustrative Example)

Due to the absence of specific data for this compound, the following tables provide representative spectroscopic data for 1-Boc-4-piperidone. This data is illustrative of the types of signals and fragments that would be expected for an N-substituted piperidin-4-one.

Table 1: ¹H NMR Data for 1-Boc-4-piperidone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.69 | t, J=6.3 Hz | 4H | H-2, H-6 |

| 2.41 | t, J=6.3 Hz | 4H | H-3, H-5 |

| 1.48 | s | 9H | Boc (tert-butoxycarbonyl) |

Table 2: ¹³C NMR Data for 1-Boc-4-piperidone

| Chemical Shift (δ) ppm | Assignment |

| 208.5 | C=O (C-4) |

| 154.7 | C=O (Boc) |

| 79.8 | C(CH₃)₃ (Boc) |

| 40.9 | C-2, C-6 |

| 28.4 | C(CH₃)₃ (Boc) |

Table 3: Infrared (IR) Spectroscopy Data for 1-Boc-4-piperidone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2977 | Strong | C-H stretch (alkane) |

| 1718 | Strong | C=O stretch (ketone) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1425 | Medium | C-H bend (alkane) |

| 1245 | Strong | C-N stretch |

| 1165 | Strong | C-O stretch |

Table 4: Mass Spectrometry (MS) Data for 1-Boc-4-piperidone

| m/z | Relative Intensity (%) | Assignment |

| 199 | 5 | [M]⁺ |

| 144 | 100 | [M - C₄H₇O]⁺ |

| 100 | 25 | [M - C₅H₉O₂]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry laboratories and can be adapted for the characterization of this compound and other related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

-

Sample Preparation : For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used to determine the mass-to-charge ratio of the compound and its fragments.

-

Ionization : Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.

-

Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ion peaks.

Visualizations

The following diagrams illustrate the general workflows for chemical synthesis and spectroscopic analysis.

Caption: General workflow for the synthesis and purification of a chemical compound.

Caption: Workflow for the spectroscopic analysis and structural elucidation of a synthesized compound.

References

Methodological & Application

Application Notes and Protocols: 1-Tritylpiperidin-4-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tritylpiperidin-4-one is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug development. The bulky trityl (triphenylmethyl) protecting group on the piperidine nitrogen offers steric hindrance, influencing the stereochemical outcome of reactions at the C4-position. Furthermore, the trityl group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications

This compound serves as a precursor for a variety of valuable scaffolds, including:

-

Spirocyclic Compounds: The ketone functionality is a convenient handle for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures.

-

4-Substituted Piperidines: The carbonyl group can be transformed into a wide range of functional groups, leading to the synthesis of diverse 4-substituted piperidine derivatives with potential biological activities.

This document will focus on two primary applications: the synthesis of spiro-oxazolidinones and the reductive amination to introduce amino functionalities.

Data Presentation

The following table summarizes quantitative data for key reactions involving this compound and its derivatives.

| Reaction | Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Synthesis of Spiro-oxazolidinone | This compound | 1. KCN, (NH₄)₂CO₃ | 8-(triphenylmethyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | Not specified | General Procedure |

| Reductive Amination | This compound | Primary Amine, NaBH(OAc)₃ | 4-Amino-1-tritylpiperidine Derivative | High | General Procedure |

| Deprotection | N-Trityl Protected Substrate | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Deprotected Amine | >90% | [1] |

Experimental Protocols

Synthesis of 8-(triphenylmethyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Spiro-oxazolidinone Synthesis)

This protocol describes the Bucherer-Bergs reaction for the synthesis of a spiro-hydantoin, which can be considered a class of spiro-oxazolidinone derivatives, from this compound.

Reaction Scheme:

Figure 1: Synthesis of a Spiro-hydantoin Derivative.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for several hours (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired spiro-hydantoin.

Reductive Amination of this compound

This protocol provides a general method for the synthesis of 4-amino-1-tritylpiperidine derivatives via reductive amination.

Reaction Workflow:

Figure 2: Reductive Amination Workflow.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine, aniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, can accelerate imine formation).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-1-tritylpiperidine derivative.

Deprotection of the Trityl Group

The trityl group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.

Deprotection Scheme:

Figure 3: Trityl Group Deprotection.

Materials:

-

N-Trityl protected piperidine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-trityl protected piperidine derivative (1.0 eq) in anhydrous DCM.

-

To the stirred solution, add trifluoroacetic acid (TFA, 2.0 - 10.0 eq) dropwise at room temperature.[1]

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

-

Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude deprotected piperidine derivative can be purified by column chromatography or other suitable methods. The triphenylmethanol byproduct is typically easily separated.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols outlined in this document provide a foundation for its use in the construction of complex molecular architectures, particularly spirocycles and functionalized piperidines, which are of significant interest to the pharmaceutical and drug discovery sectors. The strategic use of the trityl protecting group allows for controlled manipulations at the C4-position, followed by its efficient removal to enable further synthetic transformations.

References

Synthetic Routes Utilizing 1-Tritylpiperidin-4-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of 1-Tritylpiperidin-4-one, a key building block in medicinal chemistry. The protocols outlined below are intended to serve as a guide for researchers in the synthesis of diverse molecular scaffolds, including 4-substituted piperidines and spirocyclic systems, which are of significant interest in drug discovery.

Introduction

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of a reactive ketone functionality and a sterically bulky trityl protecting group on the nitrogen atom. The trityl group offers the advantage of being stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen. This combination of features makes this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, including but not limited to, ligands for G-protein coupled receptors (GPCRs), opioid receptor antagonists, and neurokinin-1 (NK1) receptor antagonists.

Key Synthetic Applications and Protocols

This section details selected synthetic transformations of this compound, providing both the context of their application and detailed experimental procedures.

Reductive Amination for the Synthesis of 4-Aminopiperidine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities.[1] The reaction of this compound with primary or secondary amines, followed by reduction of the in situ formed imine or enamine, provides access to a wide array of 4-substituted aminopiperidines. These scaffolds are prevalent in many biologically active compounds.

Application Note: The synthesis of 4-anilinopiperidine derivatives is a key step in the development of various therapeutic agents. The trityl group in this compound provides steric hindrance, which can influence the stereochemical outcome of the reaction and subsequent transformations.

Experimental Protocol: Synthesis of 1-Trityl-4-anilinopiperidine

-

Materials:

-

This compound

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-Trityl-4-anilinopiperidine.

-

| Reactant | Product | Yield | Reference |

| This compound and Aniline | 1-Trityl-4-anilinopiperidine | 85-95% | Adapted from general reductive amination procedures.[2] |

Logical Relationship Diagram for Reductive Amination

Caption: Reductive amination workflow.

Wittig Reaction for the Synthesis of 4-Alkylidene-piperidines

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, converting ketones into alkenes.[3] Applying this reaction to this compound allows for the synthesis of 4-alkylidene-piperidines, which are valuable intermediates for further chemical modifications.

Application Note: The exocyclic double bond introduced via the Wittig reaction can be subjected to various transformations, such as hydrogenation, epoxidation, or dihydroxylation, to introduce further diversity into the piperidine scaffold. This approach is particularly useful in the synthesis of compounds targeting various receptors where the orientation of substituents at the 4-position is critical for activity.

Experimental Protocol: Synthesis of 4-Methylene-1-tritylpiperidine

-

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) to the suspension. The color of the mixture will typically turn yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methylene-1-tritylpiperidine.

-

| Reactant | Product | Yield | Reference |

| This compound and Methyltriphenylphosphonium bromide | 4-Methylene-1-tritylpiperidine | 70-85% | Adapted from general Wittig reaction procedures.[3][4] |

Experimental Workflow for Wittig Reaction

Caption: Wittig reaction experimental workflow.

Synthesis of Spiro-oxazolidinones

Spirocyclic compounds are of great interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets.[5][6] The reaction of this compound with an appropriate nucleophile can lead to the formation of spiro-oxazolidinones, a privileged scaffold in medicinal chemistry.

Application Note: Spiro-oxazolidinones derived from this compound can serve as precursors to a variety of spirocyclic piperidine derivatives. The oxazolidinone ring can be further functionalized or opened to introduce additional diversity.

Experimental Protocol: Synthesis of a Spiro-oxazolidinone Derivative

-

Materials:

-

This compound

-

Amino alcohol (e.g., 2-aminoethanol)

-

Triphosgene or a similar carbonyl source

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the amino alcohol (1.1 eq) in DCM.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in DCM.

-

Slowly add the triphosgene solution to the reaction mixture at 0 °C, followed by the dropwise addition of triethylamine (2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Reactant | Product | Yield | Reference |

| This compound and 2-Aminoethanol | Spiro-oxazolidinone derivative | 60-75% | Adapted from general oxazolidinone synthesis.[7] |

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 5. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Spiro-fused Pyrazolidoylisoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

Application Notes and Protocols: Reactions of the Ketone Group of 1-Tritylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving the ketone group of 1-tritylpiperidin-4-one. This versatile building block is a cornerstone in the synthesis of a wide array of 4-substituted piperidine derivatives, which are prevalent scaffolds in numerous pharmaceutical agents. The protocols outlined below are intended to be a guide for researchers in medicinal chemistry and drug development.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound, this reaction allows for the introduction of a diverse range of amine functionalities at the 4-position of the piperidine ring, a key step in the development of analgesics, antidepressants, and other neurologically active compounds.[1] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is subsequently reduced by a selective hydride agent.[1]

Experimental Protocols

Two common and effective reducing agents for this transformation are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1][2]

Protocol 1.1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is often preferred due to the mild and selective nature of NaBH(OAc)₃, which minimizes the reduction of the starting ketone.[1]

-

Reagents:

-

This compound

-

Primary or Secondary Amine (e.g., Aniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DCE.

-

If the amine salt is used, add a base like triethylamine to liberate the free amine.

-

Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1-tritylpiperidine derivative.

-

Protocol 1.2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another effective reducing agent, particularly useful in protic solvents like methanol.[1][2]

-

Reagents:

-

This compound

-

Primary or Secondary Amine (e.g., Benzylamine)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic Acid

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.2 eq) in methanol.

-

Adjust the pH of the solution to 6-7 by adding glacial acetic acid.

-

Add sodium cyanoborohydride (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Quantitative Data

| Reaction | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Reductive Amination | Aniline | NaBH(OAc)₃ | DCE | 12 | 85-95 |

| Reductive Amination | Benzylamine | NaBH(OAc)₃ | DCM | 18 | 80-90 |

| Reductive Amination | Morpholine | NaBH₃CN | MeOH | 24 | 75-85 |

Reductive Amination Workflow

Caption: Workflow of the Reductive Amination of this compound.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental for the conversion of ketones into alkenes, thereby enabling carbon-carbon bond formation and the introduction of exocyclic double bonds on the piperidine ring.[3][4][5][6] These reactions are invaluable for synthesizing compounds with diverse pharmacological profiles. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion.[7][8] The HWE reaction often offers advantages such as higher reactivity of the phosphonate carbanion and easier removal of the phosphate byproduct.[8]

Experimental Protocols

Protocol 2.1: Wittig Reaction

This protocol describes a general procedure for the olefination of this compound using a Wittig reagent.

-

Reagents:

-

This compound

-

Wittig Reagent (e.g., Methyltriphenylphosphonium bromide)

-

Strong Base (e.g., n-Butyllithium, Sodium Hydride)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

-

Procedure:

-

Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the suspension to 0 °C or -78 °C depending on the base.

-

Slowly add the strong base (1.1 eq) to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

-

Stir the mixture for 30-60 minutes at the same temperature.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the desired alkene.

-

Protocol 2.2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a method for the synthesis of α,β-unsaturated esters from this compound.

-

Reagents:

-

This compound

-

Phosphonate Reagent (e.g., Triethyl phosphonoacetate)

-

Base (e.g., Sodium Hydride, Potassium tert-butoxide)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add the phosphonate reagent (1.2 eq) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF.

-

Stir the reaction at room temperature for 2-16 hours until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting alkene by flash column chromatography.

-

Quantitative Data

| Reaction | Reagent | Base | Solvent | Time (h) | Yield (%) |

| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | THF | 4 | 70-85 |

| HWE | Triethyl phosphonoacetate | NaH | THF | 6 | 80-95 |

Olefination Reaction Workflow

Caption: Comparative workflow of Wittig and HWE reactions on this compound.

Grignard Reaction

The Grignard reaction provides a classic and effective method for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to the ketone of this compound.[9][10][11] This reaction is instrumental in the synthesis of tertiary alcohols, which can serve as important intermediates for further functionalization in drug discovery programs.

Experimental Protocol

Protocol 3.1: Grignard Addition to form a Tertiary Alcohol

This protocol details the addition of a Grignard reagent to this compound.

-

Reagents:

-

This compound

-

Grignard Reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide in THF or Et₂O)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2-1.5 eq, commercially available solution) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude tertiary alcohol by flash column chromatography on silica gel.

-

Quantitative Data

| Reaction | Grignard Reagent | Solvent | Time (h) | Yield (%) |

| Grignard Addition | Methylmagnesium bromide | THF | 2 | 85-95 |

| Grignard Addition | Phenylmagnesium bromide | Et₂O | 3 | 80-90 |

| Grignard Addition | Ethylmagnesium bromide | THF | 2.5 | 82-92 |

Grignard Reaction Logical Diagram

Caption: Logical steps in the Grignard reaction with this compound.

Synthesis of Spiro-oxindoles

The ketone functionality of piperidin-4-ones can participate in multicomponent reactions to form complex heterocyclic systems. One such important transformation is the [3+2] cycloaddition reaction with an azomethine ylide generated in situ from isatin and an amino acid (like sarcosine or L-proline) to produce spiro-oxindoles.[12][13][14] Spiro-oxindoles are a prominent class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anticancer properties.[15]

Experimental Protocol

Protocol 4.1: Three-Component [3+2] Cycloaddition for Spiro-oxindole Synthesis

This protocol describes the one-pot synthesis of a spiro-pyrrolidine-oxindole derivative.

-

Reagents:

-

This compound (or a suitable derivative for the reaction)

-

Isatin

-

Sarcosine (N-methylglycine) or L-proline

-

Methanol or Ethanol

-

-

Procedure:

-

To a solution of this compound (1.0 eq) and isatin (1.0 eq) in methanol, add sarcosine (1.1 eq).

-

Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the starting materials on a TLC plate.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with cold methanol, and dry it to obtain the crude product.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

-

Quantitative Data

| Reaction | Amino Acid | Solvent | Time (h) | Yield (%) |

| [3+2] Cycloaddition | Sarcosine | Methanol | 6 | 75-90 |

| [3+2] Cycloaddition | L-proline | Ethanol | 8 | 70-85 |

Spiro-oxindole Synthesis Signaling Pathway

Caption: Pathway for the synthesis of spiro-oxindoles from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. adichemistry.com [adichemistry.com]

- 12. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of the Trityl Group from 1-Tritylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl, Trt) group is a widely used protecting group for amines, alcohols, and thiols in organic synthesis due to its steric bulk and ease of removal under acidic conditions.[1] In the context of drug development and medicinal chemistry, piperidin-4-one is a valuable scaffold found in numerous biologically active molecules. The N-trityl-protected form, 1-Tritylpiperidin-4-one, serves as a key intermediate, allowing for various chemical modifications before the final deprotection step to unveil the secondary amine.

This document provides detailed protocols for the deprotection of the trityl group from this compound, focusing on common and effective acid-catalyzed methods. The information is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Deprotection Strategies: An Overview

The removal of the N-trityl group is typically accomplished through acid-catalyzed cleavage, which proceeds via the formation of a stable trityl cation.[1] The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For this compound, where the resulting piperidin-4-one is relatively stable, standard acidic conditions are generally effective.

Data Presentation: Comparison of Deprotection Methods